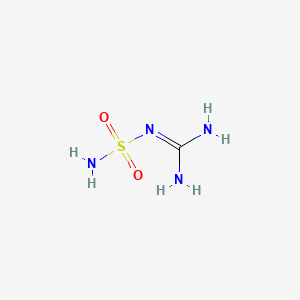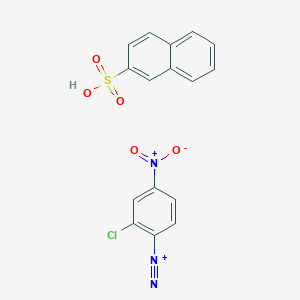
Hydroperoxide, (dioxydicyclohexylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroperoxide, (dioxydicyclohexylidene)bis- is an organic peroxide compound with the molecular formula C₁₂H₂₂O₆. It is characterized by the presence of two hydroperoxy groups attached to a dicyclohexylidene structure. This compound is known for its high reactivity and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, (dioxydicyclohexylidene)bis- typically involves the reaction of cyclohexanone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further oxidation to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include water or organic solvents like dichloromethane
Industrial Production Methods
In industrial settings, the production of Hydroperoxide, (dioxydicyclohexylidene)bis- is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Continuous addition of reactants: Cyclohexanone and hydrogen peroxide are continuously fed into the reactor.
Efficient mixing: Ensuring thorough mixing of reactants to promote complete reaction.
Temperature control: Maintaining optimal reaction temperatures to prevent decomposition of the product.
化学反应分析
Types of Reactions
Hydroperoxide, (dioxydicyclohexylidene)bis- undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the hydroperoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the substituent introduced, such as halides or other functional groups.
科学研究应用
Hydroperoxide, (dioxydicyclohexylidene)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Hydroperoxide, (dioxydicyclohexylidene)bis- involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxy groups. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical formation: The initial step involves the formation of hydroxyl and alkoxyl radicals.
Propagation: These radicals propagate the reaction by reacting with other molecules, leading to the formation of new radicals.
Termination: The reaction terminates when two radicals combine to form a stable product.
相似化合物的比较
Hydroperoxide, (dioxydicyclohexylidene)bis- can be compared with other similar compounds such as:
Hydrogen peroxide (H₂O₂): A simpler peroxide with similar oxidizing properties but less stability.
tert-Butyl hydroperoxide (C₄H₁₀O₂): Another organic peroxide with similar reactivity but different structural features.
Cumene hydroperoxide (C₉H₁₂O₂): Used in similar applications but has a different aromatic structure.
Uniqueness
Hydroperoxide, (dioxydicyclohexylidene)bis- is unique due to its dicyclohexylidene structure, which imparts specific reactivity and stability characteristics. Its ability to generate free radicals efficiently makes it valuable in various chemical processes.
属性
CAS 编号 |
2699-12-9 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
1-hydroperoxy-1-(1-hydroperoxycyclohexyl)peroxycyclohexane |
InChI |
InChI=1S/C12H22O6/c13-15-11(7-3-1-4-8-11)17-18-12(16-14)9-5-2-6-10-12/h13-14H,1-10H2 |
InChI 键 |
DGSNTUCORHZCPV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(OO)OOC2(CCCCC2)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


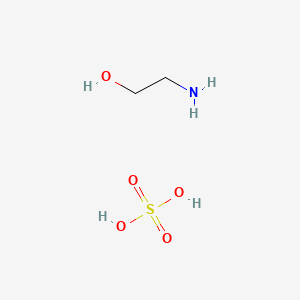






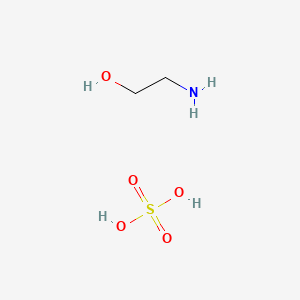
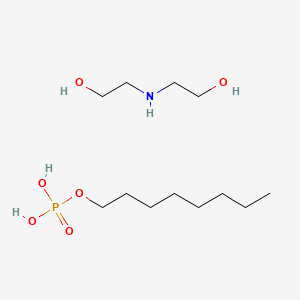


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
